molecular formula C24H48OS B14319989 Dodecanethioic acid, S-dodecyl ester CAS No. 103212-64-2

Dodecanethioic acid, S-dodecyl ester

Cat. No.: B14319989
CAS No.: 103212-64-2
M. Wt: 384.7 g/mol
InChI Key: FTZPTHGSYHFNRN-UHFFFAOYSA-N
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Description

Dodecanethioic acid, S-dodecyl ester is an organic compound with the molecular formula C24H48OS It is a thioester, which means it contains a sulfur atom in place of the oxygen atom found in regular esters

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanethioic acid, S-dodecyl ester can be synthesized through the esterification of dodecanethiol with dodecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dodecanethioic acid, S-dodecyl ester undergoes various chemical reactions, including:

    Hydrolysis: The thioester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanethiol and dodecanoic acid.

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Dodecanethiol and dodecanoic acid.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Dodecanethioic acid, S-dodecyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of enzyme-catalyzed reactions involving thioesters.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active thiol-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of dodecanethioic acid, S-dodecyl ester involves the reactivity of the thioester bond. The sulfur atom in the thioester is more nucleophilic than the oxygen atom in regular esters, making the compound more reactive towards nucleophiles. This increased reactivity allows for a variety of chemical transformations, including hydrolysis, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: A dicarboxylic acid with similar chain length but different functional groups.

    Dodecanoic acid: A carboxylic acid with a similar chain length but lacking the thioester functionality.

    Dodecanethiol: A thiol with a similar chain length but different functional groups.

Uniqueness

Dodecanethioic acid, S-dodecyl ester is unique due to the presence of the thioester bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfur atom in the thioester bond makes it more reactive towards nucleophiles and oxidizing agents, allowing for a wider range of chemical transformations and applications.

Properties

CAS No.

103212-64-2

Molecular Formula

C24H48OS

Molecular Weight

384.7 g/mol

IUPAC Name

S-dodecyl dodecanethioate

InChI

InChI=1S/C24H48OS/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

FTZPTHGSYHFNRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)CCCCCCCCCCC

Origin of Product

United States

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